REACTION_CXSMILES
|
[F:1][C:2]([F:11])([F:10])[CH2:3][CH2:4][C:5]([O:7]CC)=O.C(OCC)(=O)[C:13]([O:15]CC)=[O:14].[O-]CC.[Na+]>C(O)C.Cl>[F:11][C:2]([F:1])([F:10])[CH2:3][CH2:4][C:5](=[O:7])[C:13]([OH:15])=[O:14] |f:2.3|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
FC(CCC(=O)OCC)(F)F
|
Name
|
|
Quantity
|
3.87 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)OCC)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
2.09 g
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
the reaction mixture stirred for 0.5 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
Solvent was distilled
|
Type
|
EXTRACTION
|
Details
|
the residue extracted with EtOAc/water
|
Type
|
CUSTOM
|
Details
|
The organic layers were collected
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
After filtration, solvent
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
CUSTOM
|
Details
|
to give a clear liquid
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture refluxed for 4 hrs
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling down
|
Type
|
EXTRACTION
|
Details
|
the reaction mixture was extracted with EtOAc
|
Type
|
CUSTOM
|
Details
|
The organic layers were collected
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
After filtration, solvent
|
Type
|
CUSTOM
|
Details
|
was removed
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
|
Smiles
|
FC(CCC(C(=O)O)=O)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |